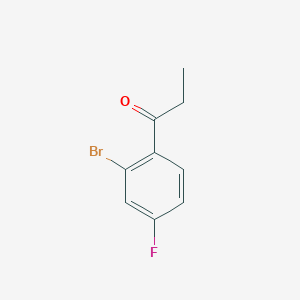![molecular formula C8H11BrN2O B12444916 [(2-Bromo-5-methoxyphenyl)methyl]hydrazine CAS No. 887595-76-8](/img/structure/B12444916.png)
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a bromine atom at the second position and a methoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-5-methoxybenzyl)hydrazine typically involves the reaction of (2-bromo-5-methoxybenzyl) bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Bromo-5-methoxybenzyl) bromide+Hydrazine hydrate→(2-Bromo-5-methoxybenzyl)hydrazine
Industrial Production Methods: Industrial production methods for (2-bromo-5-methoxybenzyl)hydrazine are not well-documented in the literature. the synthesis on a larger scale would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-5-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, etc.
Oxidation Reactions: Azo compounds are typically formed.
Reduction Reactions: Amines are the major products.
Aplicaciones Científicas De Investigación
(2-Bromo-5-methoxybenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-bromo-5-methoxybenzyl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
(2-Bromo-5-methoxybenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Bromo-5-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a hydrazine group.
Uniqueness: (2-Bromo-5-methoxybenzyl)hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of both bromine and methoxy groups also influences its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of (2-bromo-5-methoxybenzyl)hydrazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
887595-76-8 |
|---|---|
Fórmula molecular |
C8H11BrN2O |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
(2-bromo-5-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-7-2-3-8(9)6(4-7)5-11-10/h2-4,11H,5,10H2,1H3 |
Clave InChI |
RRWGXZQCDBRCRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


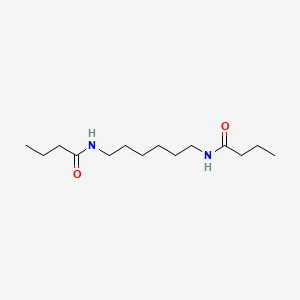
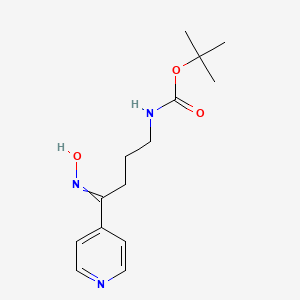
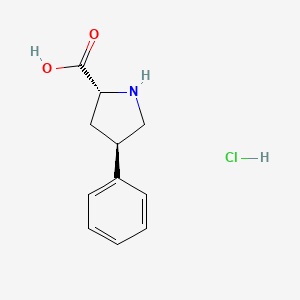
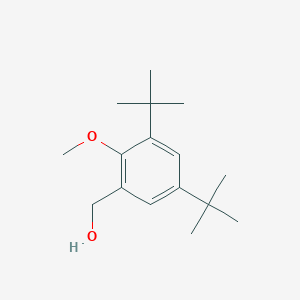
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)
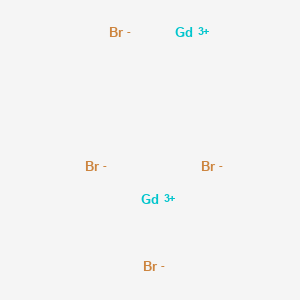
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)
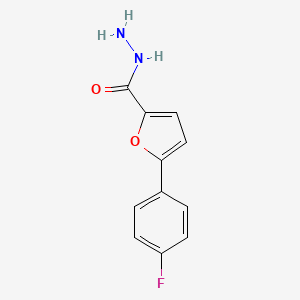
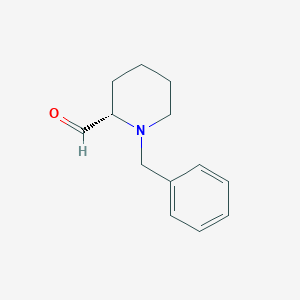

![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
